molecular formula C10H13ClN2O B2823537 2-amino-4-chloro-N-(propan-2-yl)benzamide CAS No. 83596-49-0

2-amino-4-chloro-N-(propan-2-yl)benzamide

Cat. No. B2823537
CAS RN: 83596-49-0
M. Wt: 212.68
InChI Key: DDUFHCYDQKMFQD-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used in proteomics research .


Synthesis Analysis

The synthesis of benzamides, such as 2-amino-4-chloro-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for 2-amino-4-chloro-N-(propan-2-yl)benzamide is 1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

2-amino-4-chloro-N-(propan-2-yl)benzamide is a powder that is stored at room temperature .

Scientific Research Applications

Structural Characterization and Physical Properties

  • Crystal Structure Analysis : The crystal structure of benzamide derivatives, including compounds with similar functional groups to 2-amino-4-chloro-N-(propan-2-yl)benzamide, has been studied to understand their conformation and intramolecular hydrogen bonding, which are crucial for the design of potent neuroleptic drugs. These studies provide insights into the three-dimensional structure-activity relationships that are key for drug development (Furuya et al., 1985).

  • Preparation and Characterization of Polymorphs : Research on the preparation and characterization of polymorphs of benzamide derivatives has revealed differences in their physical properties, such as thermal behavior and stability. These findings are essential for the pharmaceutical application of these compounds, impacting their formulation and storage (Yanagi et al., 2000).

Application in Drug Development and Material Science

  • Neuroleptic Drug Development : Benzamide derivatives have been explored for their potential as neuroleptic (antipsychotic) drugs. Studies have focused on designing and synthesizing benzamides with specific structural modifications to enhance their activity against disorders like psychosis. This research indicates the potential for developing potent drugs with minimal side effects (Iwanami et al., 1981).

  • Fluorescence Derivatisation of Amino Acids : Benzamide compounds have been utilized in the fluorescence derivatization of amino acids, enabling their detection and analysis in biological assays. This application is valuable for biochemical research, where sensitive detection methods for amino acids are required (Frade et al., 2007).

  • Synthesis of Polyamides : Research has also extended to the synthesis of polyamides using benzamide derivatives. These polyamides have potential applications in material science, where their ordered structures and properties, like thermal stability and solubility, can be advantageous (Ueda & Sugiyama, 1994).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-4-chloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFHCYDQKMFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-chloro-N-(propan-2-yl)benzamide

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